Pentazinc chromate octahydroxide

Beschreibung

Contextualization within Complex Metal Oxide and Hydroxide (B78521) Chemistry

Complex metal oxides and hydroxides are a broad class of inorganic compounds that contain metal cations and either oxide (O²⁻) or hydroxide (OH⁻) anions. quora.com These materials are distinguished from simple oxides and hydroxides by the presence of multiple different metal cations or a complex anionic structure. quora.com The properties of these compounds are dictated by the nature of the constituent metal atoms, their crystal structure, and their morphology. nih.gov

Pentazinc chromate (B82759) octahydroxide is a prime example of a complex metal hydroxide. Its structure incorporates both zinc (Zn²⁺) and chromate (CrO₄²⁻) ions, along with hydroxide groups. ontosight.ai The zinc ions are in a +2 oxidation state, while the chromium is in the +6 oxidation state within the chromate ion. ontosight.ai This arrangement of multiple cations and anionic groups within a single crystal lattice gives rise to its specific physicochemical characteristics. The study of such complex structures is crucial for understanding the relationships between composition, structure, and functionality in inorganic materials. nih.gov

Interdisciplinary Significance in Materials Science, Chemistry, and Environmental Engineering

The unique properties of pentazinc chromate octahydroxide lend it significance across several scientific disciplines.

In Materials Science , a primary application has been as a corrosion inhibitor, particularly in coatings for metals like aluminum and steel. ontosight.aiventec-group.com Zinc chromate compounds, in general, are effective at preventing rust. nj.gov The compound's utility also extends to pigments and coatings. americanelements.com

In Chemistry , the compound serves as a subject for studying complex inorganic structures and the synthesis of novel materials. ontosight.ai The presence of both zinc and chromium allows for interesting catalytic properties, making it potentially useful in the production of fine chemicals and pharmaceuticals. ontosight.ai

In Environmental Engineering , the use of this compound raises significant concerns due to the presence of hexavalent chromium (Cr⁶⁺), a known toxic and carcinogenic substance. ontosight.ainih.gov This has spurred research into the environmental fate of such compounds and the development of safer alternatives. ontosight.ai The strong co-occurrence of zinc with antimicrobial resistance in various environments is another area of concern. sciencelearn.org.nz

Historical and Contemporary Research Trajectories in Chromium-Containing Compounds

The history of chromium compounds dates back to the late 18th century with the discovery of chromium by Louis Nicolas Vauquelin. dartmouth.edubritannica.com Early applications of chromium compounds were primarily as pigments due to their vibrant colors. dartmouth.edunih.gov Over time, the use of chromium expanded into metallurgy, where it was found to enhance the hardness and corrosion resistance of steel, leading to the development of stainless steel. dartmouth.edunumberanalytics.com

Historically, chromates were widely used as corrosion inhibitors in various industrial applications. nih.gov However, growing awareness of the toxicity of hexavalent chromium has led to significant shifts in research and industrial practices. ontosight.ainih.gov

Contemporary research focuses on several key areas:

Development of Safer Alternatives: A major thrust of current research is to find less toxic and more environmentally friendly replacements for chromate-based corrosion inhibitors. ontosight.aiacs.org

Advanced Materials: Researchers are exploring the use of chromium in new types of materials, such as advanced alloys and catalysts. numberanalytics.comlabmanager.com Recent studies have shown that certain chromium compounds can be used as efficient luminescent materials and catalysts, potentially replacing rarer and more expensive noble metals. labmanager.com

Environmental Remediation: Significant effort is being directed towards developing effective methods for the detection, speciation, and remediation of hexavalent chromium from contaminated sites. researchgate.net

The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation has also heavily influenced the use of chromium compounds, including this compound, by classifying it as a substance of very high concern and restricting its use. nih.govacs.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | CrH₈O₁₂Zn₅ americanelements.comnih.gov |

| Molecular Weight | 578.95 g/mol americanelements.com |

| Appearance | Yellow powder americanelements.com |

| Melting Point | 316 °C americanelements.com |

| Density | 3.6 g/cm³ americanelements.com |

| Solubility in Water | Insoluble americanelements.com |

| pH | 6.9-7.1 americanelements.com |

Eigenschaften

IUPAC Name |

pentazinc;dioxido(dioxo)chromium;octahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.8H2O.4O.5Zn/h;8*1H2;;;;;;;;;/q;;;;;;;;;;;2*-1;5*+2/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGQUPUVERYFKP-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

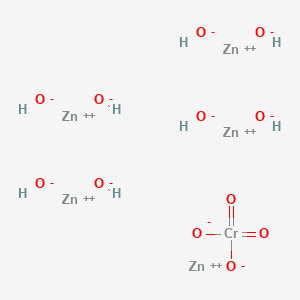

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-][Cr](=O)(=O)[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH8O12Zn5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197957 | |

| Record name | Pentazinc chromate octahydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49663-84-5 | |

| Record name | Pentazinc chromate octahydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049663845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentazinc chromate octahydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentazinc chromate octahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Pentazinc Chromate Octahydroxide

Aqueous Precipitation Synthesis of Pentazinc Chromate (B82759) Octahydroxide

Aqueous precipitation is the most conventional and widely documented method for producing basic zinc chromate compounds, including pentazinc chromate octahydroxide and the closely related zinc yellow pigments (e.g., zinc potassium chromate). nih.gov This technique involves the reaction of soluble precursors in an aqueous medium to form an insoluble product that precipitates out of the solution.

Commonly, a zinc-containing species, such as zinc oxide or a soluble zinc salt (e.g., zinc sulfate (B86663), zinc chloride), is reacted with a hexavalent chromium source, typically an alkali metal dichromate (like potassium dichromate) or chromic acid. wikipedia.orgsciencemadness.org The fundamental reaction for a related basic pigment, zinc yellow, involves zinc oxide, potassium dichromate, and sulfuric acid. google.com A similar approach using a zinc salt and sodium chromate can also be employed. rsc.org

Parametric Control in Precipitation: Influence of Reactant Ratios and Solution Chemistry

The precise composition and properties of the precipitated zinc chromate are highly sensitive to the reaction conditions. Key parameters that must be carefully controlled include reactant ratios, pH, temperature, and stirring time. nih.govgoogle.com

Reactant Ratios: The molar ratio of zinc to chromate precursor is a critical factor that dictates the stoichiometry of the final product. For instance, in the preparation of zinc yellow pigments, processes have been developed that react aqueous suspensions of zinc oxide with alkali metal bichromate and chromic acid in approximate molar proportions of 4:1:2 to achieve the desired composition. google.com Varying these ratios can lead to the formation of different basic zinc chromate phases or mixtures of compounds.

Solution Chemistry (pH): The pH of the reaction medium is one of the most influential parameters. The formation of basic zinc chromates (containing hydroxide (B78521) ions) is inherently pH-dependent. The process often requires the addition of an acid (like sulfuric acid) or a base (like sodium hydroxide) to adjust the pH to the optimal range for the precipitation of the desired phase. nih.govsciencemadness.org For many zinc chromate precipitation reactions, slightly acidic conditions are favored to yield the brightest yellow pigments. sciencemadness.org The adjustment of pH near the end of the reaction can also be used to fine-tune the composition. google.com

The table below illustrates the typical reactants and controlling factors in aqueous precipitation of basic zinc chromates.

| Parameter | Controlling Factor | Influence on Synthesis | Common Reagents/Values |

| Zinc Source | Reactant Selection | Determines reaction pathway and potential impurities. | Zinc Oxide (ZnO), Zinc Sulfate (ZnSO₄) wikipedia.orgsciencemadness.org |

| Chromium Source | Reactant Selection | Provides the chromate anion for the final product. | Potassium Dichromate (K₂Cr₂O₇), Sodium Chromate (Na₂CrO₄) wikipedia.orgrsc.org |

| pH | Solution Chemistry | Controls the formation of hydroxide species and product phase. | Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH) nih.govsciencemadness.org |

| Reactant Ratio | Stoichiometry | Dictates the final composition of the precipitated pigment. | e.g., 4:1:2 molar ratio of ZnO:K₂Cr₂O₇:CrO₃ google.com |

Optimization of Reaction Conditions for Phase Purity and Yield

Achieving high phase purity and maximizing yield are primary objectives in the synthesis of this compound. Optimization involves the systematic adjustment of the aforementioned parameters.

Phase Purity: The presence of impurities, particularly soluble salts like sulfates, can be detrimental to the corrosion-inhibiting properties of the pigment. google.com Synthesis routes that avoid reagents like sulfuric acid have been developed specifically to produce sulfate-free zinc yellow pigments. One such process involves reacting zinc oxide directly with an alkali metal tetrachromate, which can be formed from an alkali metal dichromate and chromic acid. google.com Washing the final precipitate is a crucial step to remove any unreacted starting materials and soluble by-products.

Hydrothermal Synthesis of this compound and Related Basic Zinc Chromates

Hydrothermal synthesis is an effective method for producing well-defined, crystalline inorganic materials. The process involves chemical reactions in aqueous solutions within a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures and pressures (above 100°C and 1 atm). This technique offers excellent control over the size, morphology, and crystallinity of the resulting particles.

While specific reports on the hydrothermal synthesis of this compound are limited, the method has been successfully applied to produce other complex zinc chromate compounds. For example, a zinc ammonium chromate, (NH₄OH)₃/₂(ZnCrO₄)₂, has been synthesized via a hydrothermal reaction at 100°C. wikipedia.org Similarly, nanocrystalline zinc chromite (ZnCr₂O₄) spinel has been prepared using a hydrothermal process at 180°C, followed by calcination to improve crystallinity. researchgate.net These examples demonstrate the viability of the hydrothermal route for creating complex zinc-chromium oxide structures.

Temperature and Pressure Effects on Crystallization

Temperature and pressure are the defining parameters in hydrothermal synthesis, and they have a profound impact on the crystallization process.

Temperature: The reaction temperature influences solvent properties (viscosity, density, dielectric constant), precursor solubility, and reaction kinetics. In the hydrothermal synthesis of zinc oxide, for instance, temperature variations between 100°C and 200°C lead to significant changes in particle morphology, from hexagonal rods at lower temperatures to flower-like and plate-like structures at higher temperatures. inchem.org Higher temperatures generally promote the growth of larger crystals and can lead to the formation of more stable crystalline phases.

Pressure: Pressure in a hydrothermal system is typically generated autogenously by heating the aqueous solution in a sealed autoclave. Pressure affects the solubility of reactants and the stability of different crystalline phases. While its effects are often coupled with temperature, high pressure can facilitate the formation of dense, highly crystalline products at lower temperatures than would be required in a solid-state reaction. mdpi.com This can be advantageous for synthesizing high-energy or metastable crystalline phases. mdpi.com

The following table summarizes the general effects of these parameters in hydrothermal synthesis.

| Parameter | General Effect | Outcome on Crystallization |

| Temperature | Increases reactant solubility and reaction rate. | Influences crystal phase, size, and morphology. Higher temperatures often lead to larger, more stable crystals. inchem.org |

| Pressure | Increases reactant solubility; can stabilize specific phases. | Promotes formation of dense, highly crystalline products, potentially at lower temperatures. mdpi.com |

Seed-Assisted Growth Techniques for Controlled Morphology

Seed-assisted growth is an advanced crystallization technique that can be coupled with methods like hydrothermal synthesis to exert precise control over the final product's morphology and size. This technique involves introducing pre-synthesized nanocrystals (seeds) into the growth solution. These seeds act as nucleation sites, directing the deposition of precursor material and guiding the subsequent crystal growth.

By controlling the characteristics of the seed layer or the dispersed seeds (e.g., their size, shape, and crystal orientation), it is possible to fabricate highly ordered and uniform nanostructures. For example, in the growth of zinc oxide nanostructures, the use of a seed layer is crucial for achieving vertically aligned nanowires. nih.gov While not specifically documented for this compound, the principles of seed-assisted growth are broadly applicable to the crystallization of inorganic materials and represent a promising route for producing this compound with a tailored morphology for enhanced pigmentary or anticorrosive performance.

Solid-State and Other Advanced Synthesis Methods for Zinc Chromate Systems

Beyond conventional precipitation and hydrothermal routes, other advanced synthesis methods are available for producing complex inorganic oxides. These methods, while less commonly reported for this compound, offer potential advantages such as solvent-free conditions, enhanced reactivity, and the ability to produce unique nanostructures.

Solid-State Synthesis: This method involves the direct reaction of solid precursors at high temperatures. The reactants, typically oxides or salts, are intimately mixed and heated for extended periods to allow for slow diffusion and reaction in the solid state. For zinc chromate systems, this could involve reacting zinc oxide (ZnO) with chromium trioxide (CrO₃) or other suitable precursors at elevated temperatures. A significant drawback is that the high temperatures required may lead to decomposition of the desired product, as zinc chromate itself can decompose above 440°C. mdpi.com

Mechanochemical Synthesis: This is a solvent-free technique that uses mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations at room temperature. The high-energy collisions between milling balls and the powder mixture can break chemical bonds and create highly reactive surfaces, facilitating reactions that would otherwise require high temperatures. Mechanochemical methods have been used to synthesize various zinc-containing nanomaterials and offer a scalable and environmentally friendly route. rsc.org

Sol-Gel Synthesis: The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For a zinc chromate system, this would likely involve hydrolyzing and condensing metal-organic precursors, such as zinc acetate and a chromium alkoxide, in a controlled manner. This method provides excellent mixing of precursors at the atomic level, allowing for the synthesis of highly homogeneous and pure materials at relatively low temperatures. It is a promising route for creating thin films or coatings of zinc chromate. researchgate.net

Solution Combustion Synthesis (SCS): This technique involves the highly exothermic, self-sustaining reaction of a solution containing metal salts (oxidizers, e.g., zinc nitrate) and a fuel (reducing agent, e.g., glycine). Once initiated, the combustion reaction proceeds rapidly, generating high temperatures that lead to the formation of the desired crystalline oxide product, often in the form of a fine, porous powder. While commonly used for simple oxides like ZnO, this method could potentially be adapted for more complex systems like zinc chromates by carefully selecting the precursors and fuel-to-oxidizer ratio.

Industrial Preparative Processes for Zinc Chromate Pigments

The industrial production of zinc chromate pigments, including this compound, primarily revolves around precipitation reactions from aqueous solutions. These processes are designed to control particle size, crystalline structure, and chemical composition to ensure the final product meets the required specifications for its use as a corrosion-inhibiting pigment. The most common methods involve the reaction of a soluble zinc salt or zinc oxide with a source of chromate ions.

One of the prominent industrial methods for synthesizing zinc chromate is the Cronak process, which involves treating zinc or zinc-plated metal with a solution of sodium dichromate and sulfuric acid for a brief period. wikipedia.org Another common approach is the reaction of zinc oxide with chromic acid. imarcgroup.com This method can be tailored to produce various forms of zinc chromate.

A specific method for preparing this compound involves the reaction of zinc oxide with potassium dichromate and sulfuric acid. guidechem.com The process begins with creating a slurry of zinc oxide in water, which is then heated. guidechem.com A solution of potassium dichromate and sulfuric acid is slowly added to the heated slurry over a period of about an hour. guidechem.com The mixture is then stirred for several hours at a controlled temperature before being filtered, dried, and crushed to yield the final pigment. guidechem.com

Alternative preparative routes include the reaction of zinc sulfate with neutral potassium chromate, which results in the precipitation of zinc chromate. wikipedia.org Additionally, zinc chromate pigments can be synthesized by reacting a zinc salt solution with a soluble chromate in the presence of potassium and hydroxide ions. emerald.com The properties of the resulting pigment can be influenced by varying the reaction temperature. emerald.com

The following interactive data table summarizes key parameters of various industrial processes for the production of zinc chromate pigments.

Crystallographic and Microstructural Elucidation of Pentazinc Chromate Octahydroxide

Advanced X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the non-destructive investigation of crystalline materials. crystallography.net It allows for the identification of the crystalline phases present in a sample and the precise determination of their atomic arrangement.

The initial step in the XRD analysis of a synthesized powder sample of Pentazinc Chromate (B82759) Octahydroxide would be to obtain its powder diffraction pattern. This pattern serves as a unique "fingerprint" of the crystalline phase. By comparing the positions and intensities of the diffraction peaks with entries in crystallographic databases, the identity of the compound can be confirmed.

A critical aspect to investigate is the potential for polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical and chemical properties. While no specific polymorphs of Pentazinc Chromate Octahydroxide have been reported in the literature to date, the study of related zinc-based compounds, such as zinc imidazolate frameworks, has revealed the existence of temperature-dependent polymorphism. rsc.org Therefore, a systematic study involving the synthesis of this compound under various conditions (e.g., temperature, pH, solvent) and subsequent XRD analysis would be necessary to explore the possibility of different crystalline forms.

Once a pure crystalline phase of this compound is identified, the next step is to determine its crystal system and the dimensions of its unit cell. The unit cell is the basic repeating structural unit of a crystal. Its geometry is defined by the lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ).

Table 1: Hypothetical Lattice Parameters for a Crystalline Phase of this compound

| Parameter | Value |

| a | 8.50 Å |

| b | 12.20 Å |

| c | 7.80 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Crystal System | Orthorhombic |

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from XRD analysis.

Spectroscopic Characterization of Molecular and Electronic Structure

Spectroscopic techniques provide valuable insights into the chemical bonding, functional groups, and electronic states of the atoms within a compound.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, specific functional groups present in a sample can be identified.

For this compound, FTIR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of the chromate (CrO₄²⁻) and hydroxide (B78521) (OH⁻) groups. For instance, the symmetric and asymmetric stretching and bending modes of the Cr-O bonds in the chromate tetrahedron would appear at specific wavenumbers. Similarly, the O-H stretching and bending vibrations of the hydroxide groups would be readily identifiable. Analysis of related zinc corrosion products has shown that the positions and shapes of sulfate (B86663) and hydroxide bands in their vibrational spectra can indicate the degree of structural distortion and the nature of hydrogen bonding. researchgate.net A hypothetical summary of expected vibrational bands for this compound is provided in Table 2.

Table 2: Expected Vibrational Bands in FTIR and Raman Spectra of this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3200-3600 | O-H stretching vibrations of hydroxide groups |

| 800-950 | Cr-O stretching vibrations of chromate group |

| 600-1000 | O-H bending vibrations |

| 300-450 | Cr-O bending vibrations of chromate group |

| Below 400 | Zn-O and Zn-OH lattice vibrations |

Note: This table presents expected ranges based on general knowledge of inorganic compounds and is for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, the binding energies of the core-level electrons can be determined.

An XPS analysis of this compound would be expected to show peaks corresponding to zinc, chromium, and oxygen. The high-resolution spectra of the Zn 2p, Cr 2p, and O 1s regions would be of particular interest. The binding energy of the Zn 2p₃/₂ peak for zinc in an oxidized state, such as in ZnO, is typically around 1022 eV. thermofisher.com The Cr 2p spectrum would be crucial for determining the oxidation state of chromium, which is expected to be +6 in the chromate ion. The O 1s spectrum could potentially distinguish between oxygen atoms in the chromate and hydroxide groups. Studies on chromate conversion coatings on zinc have demonstrated the ability of XPS to differentiate between Cr(VI) and Cr(III) species on the surface. researchgate.net

Electron Microscopy for Morphological and Nanoscale Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and microstructure of materials at high magnifications.

SEM provides detailed images of the surface topography of a sample. For a powdered sample of this compound, SEM analysis would reveal the particle size distribution, shape, and degree of agglomeration. This information is critical for applications where particle characteristics are important, such as in pigments and coatings. researchgate.netresearchgate.net

TEM, on the other hand, allows for the imaging of the internal structure of a material. By transmitting a beam of electrons through an ultra-thin sample, TEM can provide information on the crystal structure, defects, and the presence of different phases at the nanoscale. High-resolution TEM could potentially even visualize the lattice fringes of crystalline this compound, providing direct evidence of its atomic arrangement.

Scanning Electron Microscopy (SEM) for Particle Morphology

Transmission Electron Microscopy (TEM) for Nanostructure and Defects

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed examination of the internal structure, crystallinity, and presence of defects at the nanoscale. For related zinc-based nanostructures like zinc hydroxystannate, TEM has been used to observe the formation of novel skeleton-like and rod-shaped single crystals. researchgate.net High-resolution TEM (HRTEM) can even reveal the interplanar spacing of the crystal lattice, confirming the crystalline nature of the material. researchgate.net In the context of zinc oxide nanoparticles, TEM analysis has shown the presence of pores and crystalline structures, with selected area electron diffraction (SAED) patterns confirming their crystallinity. researchgate.net Although direct TEM studies on this compound are not detailed in the provided search results, the application of TEM to similar zinc hydroxide and chromate materials indicates its utility in characterizing the nanostructure, identifying any crystal defects, and understanding the growth mechanisms of this compound nanoparticles.

Thermal Analysis Techniques in Structural Transformation Studies

Thermal analysis techniques are essential for investigating the structural transformations of this compound upon heating. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for elucidating decomposition pathways and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition processes. For various metal hydroxy compounds, TGA has shown that decomposition often begins with dehydration, followed by further breakdown at higher temperatures. cdnsciencepub.com In a study of related zinc hydroxy compounds, TGA revealed that the thermal stability is influenced by the chemical composition, with different compounds decomposing at different temperature ranges. cdnsciencepub.com For instance, the decomposition of zinc hydroxychloride involves an initial dehydration step followed by hydrolysis and volatilization of zinc chloride. cdnsciencepub.com TGA of other complex hydroxides has also shown multi-step decomposition processes, starting with the loss of absorbed and structural water, followed by the decomposition of the hydroxide components to their respective oxides at higher temperatures. researchgate.netresearchgate.net While specific TGA data for this compound is not available, these examples suggest that its thermal decomposition would likely involve the initial loss of its eight hydroxide groups as water, followed by the decomposition of the zinc chromate component at higher temperatures.

A representative TGA curve for a metal hydroxide compound might show the following stages:

| Temperature Range (°C) | Mass Loss (%) | Description |

|---|---|---|

| < 100 | ~2-5% | Loss of adsorbed water |

| 100 - 400 | ~15-20% | Dehydroxylation (loss of structural water) |

| > 400 | Variable | Decomposition of the anhydrous salt |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the identification of phase transitions such as melting, crystallization, and glass transitions. tainstruments.com In the study of metal hydroxides, DSC can detect endothermic events corresponding to dehydration and decomposition, and exothermic events related to crystallization or phase changes in the resulting oxides. cdnsciencepub.com For example, the DSC curve of zinc hydroxychloride shows an endotherm for dehydration, followed by a sharp endotherm for the melting of zinc chloride. cdnsciencepub.com The analysis of other materials by DSC reveals that endothermic peaks can correspond to melting points, while exothermic peaks can indicate crystallization events. nih.gov DSC is a valuable tool for understanding the energetics of the thermal decomposition of this compound, complementing the mass loss data from TGA. The technique can precisely determine the temperatures at which phase transitions occur and quantify the energy changes associated with these transformations.

A hypothetical DSC thermogram for the decomposition of this compound might display:

| Peak Temperature (°C) | Type of Transition | Associated Process |

|---|---|---|

| ~150-350 | Endothermic | Loss of hydroxide water |

| ~700-800 | Endothermic/Exothermic | Decomposition of zinc chromate and potential crystallization of new phases |

Mechanistic Investigations of Corrosion Inhibition by Pentazinc Chromate Octahydroxide in Coating Systems

Electrochemical Principles of Corrosion Inhibition

The protective action of pentazinc chromate (B82759) octahydroxide is rooted in its ability to influence the electrochemical reactions that drive corrosion. It functions as a mixed inhibitor, meaning it can suppress both the anodic and cathodic reactions involved in the corrosion process. researchgate.net

Anodic and Cathodic Inhibition Mechanisms on Metallic Substrates

Pentazinc chromate octahydroxide exhibits a dual-action inhibition mechanism. As an anodic inhibitor, it facilitates the formation of a passive, protective oxide layer on the metal surface. tribology.rssubstech.com This is achieved through the oxidizing nature of the chromate ions, which promote the formation of a stable metal oxide film, thereby hindering the dissolution of the metal at anodic sites. tribology.rsosu.edu

Simultaneously, it acts as a cathodic inhibitor. researchgate.netsubstech.com At cathodic sites, the reduction of oxygen and water are key reactions in the corrosion process. The chromate ions can be reduced to form insoluble chromium(III) species, such as chromium hydroxide (B78521) or chromium oxide. researchgate.netresearchgate.net This precipitate forms a barrier film on the cathodic areas, effectively stifling the reduction reactions. substech.com The zinc ions in the compound also contribute to cathodic inhibition by forming insoluble compounds like zinc hydroxide, further blocking cathodic sites. substech.com

Influence on Passive Film Formation and Stability

A key aspect of the corrosion inhibition by this compound is its profound effect on the formation and stability of the passive film on the metallic substrate. The chromate component plays a critical role in this process. When released, it can migrate to defects in the passive layer and facilitate its repair. osu.edu

Studies have shown that the presence of chromate can lead to the formation of a more robust and less defective passive film. govinfo.gov This enhanced film acts as a more effective barrier against the ingress of corrosive species such as chloride ions. The incorporation of chromium into the passive film can promote a more "glassy" or amorphous structure, which is often more resistant to localized breakdown than a crystalline one. govinfo.gov This self-healing capability, where the inhibitor actively repairs breaches in the protective layer, is a hallmark of effective chromate-based inhibitors. osu.edu

Adsorption Phenomena at the Metal-Coating Interface

The interaction between the inhibitor and the metal surface is fundamental to its performance. This interaction is governed by adsorption, a process where molecules from the inhibitor adhere to the metal surface.

Nature of Adsorption: Physisorption vs. Chemisorption

The adsorption of corrosion inhibitors can be broadly categorized into two types: physisorption and chemisorption.

Physisorption involves weak, long-range electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the metal surface. solubilityofthings.comcandcs.de This type of adsorption is generally reversible and can lead to the formation of multiple layers. solubilityofthings.comgoldapp.com.cn

Chemisorption , on the other hand, involves the formation of strong, short-range chemical bonds (covalent or ionic) between the inhibitor and the metal surface. solubilityofthings.comcandcs.de This process is typically irreversible and results in the formation of a monolayer. solubilityofthings.comgoldapp.com.cn

In the case of this compound, the adsorption process is believed to involve a combination of both physisorption and chemisorption. The initial attraction of the inhibitor species to the metal surface may be driven by electrostatic forces, followed by the formation of stronger chemical bonds as the chromate and zinc ions interact with the metal's surface oxides or the metal atoms themselves. The formation of chemical bonds between inhibitor components and the metal surface is a key step in establishing a stable and effective inhibitive layer. mdpi.com

| Adsorption Type | Interaction Force | Bond Strength (kJ/mol) | Reversibility | Layer Formation |

| Physisorption | van der Waals forces | 10 - 40 solubilityofthings.com | Reversible solubilityofthings.com | Multilayer goldapp.com.cn |

| Chemisorption | Covalent/Ionic bonds | 40 - 800 solubilityofthings.com | Often Irreversible solubilityofthings.com | Monolayer solubilityofthings.com |

Surface Interactions Governing Inhibitor Performance

The effectiveness of this compound as a corrosion inhibitor is dictated by the intricate interactions occurring at the metal-coating interface. The inhibitor's ability to form a stable, adherent, and protective film is paramount.

The chemical composition of the metal surface, the presence of surface oxides, and the environmental conditions all influence these interactions. The chromate ions can interact with the metal surface to form a complex and highly protective film, likely a mixed oxide/hydroxide layer containing both chromium and the substrate metal. researchgate.net The zinc component contributes to this protective layer, often precipitating as zinc hydroxide, which further enhances the barrier properties of the film. substech.com The collective behavior and self-assembly of the inhibitor molecules on the metal surface are crucial for forming an organized and effective protective layer. ohio.edu

Release Kinetics of Active Species from this compound-Containing Coatings

For this compound to be effective, its active species, primarily chromate and zinc ions, must be released from the coating matrix in a controlled manner. The rate of release is a critical factor; it must be sufficient to provide protection at active corrosion sites without being so rapid that the inhibitor reservoir is prematurely depleted.

Controlled Release Strategies and Environmental Stimuli

The efficacy of corrosion inhibitors like this compound in smart coatings hinges on their controlled release. For long-term protection and to enable repeated healing of defects, a triggered release of the inhibitor is necessary. psu.edu This is often achieved through delivery systems designed to respond to specific environmental triggers that signal the onset of corrosion. psu.edu

Environmental stimuli that can trigger the release of inhibitors include:

pH changes: The local pH at a metal's surface can change significantly at the onset of corrosion. Systems can be designed to release inhibitors in response to these pH shifts.

Presence of corrosive ions: The ingress of aggressive ions, such as chloride, into a coating defect can act as a trigger for inhibitor release. psu.edu

Moisture: The presence of water is a prerequisite for most corrosion processes and can be used as a stimulus to release hydrophilic inhibitors. psu.edu

Mechanical Damage: A breach in the coating can trigger the release of the inhibitor to the exposed metal surface. psu.edu

The goal of these strategies is to ensure the inhibitor is delivered precisely when and where it is needed, minimizing premature depletion and maximizing the coating's service life. The development of stimuli-responsive nanocarriers or microcapsules is a key area of research for achieving this targeted release. researchgate.netnih.gov

| Stimulus | Description | Relevance to Corrosion Inhibition |

| pH Shift | Localized changes in acidity or alkalinity at the metal surface. | A common early indicator of corrosion activity, providing a precise trigger for inhibitor release. |

| Chloride Ions | Ingress of aggressive chloride ions from the environment (e.g., de-icing salts, marine atmospheres). | A direct trigger signaling a corrosive attack, prompting the release of protective chromate ions. psu.edu |

| Moisture/Water | Presence of water or high humidity within a coating defect. | Essential for the electrochemical corrosion process, its presence can initiate the dissolution and transport of the inhibitor. psu.edu |

| Mechanical Damage | Physical breach or scratch in the protective coating. | Directly exposes the underlying metal, requiring an immediate release of inhibitor to passivate the surface. psu.edu |

Impact of Coating Matrix on Inhibitor Leaching

The coating matrix itself plays a critical role in regulating the leaching of this compound. The release of the inhibitor from the coating is a complex process required for active corrosion protection at defect sites. researchgate.net The rate of this release, or leaching, is influenced by the formulation and microstructure of the coating. researchgate.neteuropa.eu

Research on chromate-containing epoxy primers has shown that the leaching process is designed to provide a continuous supply of the inhibitor to prevent corrosion of the underlying metal substrate. researchgate.net The solubility of the inhibitor pigment within the polymer matrix is a key factor. The addition of other, more soluble pigments can influence the leaching rate of the primary inhibitor. For instance, the presence of more soluble pigments can create a network of pores and channels as they dissolve, which can facilitate the transport and leaching of the primary, less soluble inhibitor like this compound. researchgate.net This creates a pathway for the inhibitor to migrate to the damaged area. researchgate.net

| Factor | Impact on Leaching | Mechanism |

| Coating Porosity | Higher porosity can lead to a faster leaching rate. | Increased pathways for water ingress and inhibitor transport. |

| Inhibitor Solubility | The inherent solubility of the chromate compound in water affects its release rate. | A balance is needed; too high solubility leads to rapid depletion, while too low may not provide adequate protection. |

| Presence of Secondary Pigments | Adding more soluble pigments can accelerate the leaching of the primary inhibitor. | Dissolution of secondary pigments creates a network of voids, increasing the transport paths for the chromate inhibitor. researchgate.net |

| Polymer Matrix Chemistry | The type of polymer (e.g., epoxy, polyurethane) and its cross-link density influences water uptake and diffusion rates. | A more hydrophobic or highly cross-linked matrix can slow down the leaching process. |

Self-Healing Capabilities and Damage Response in Protective Coatings

Coatings containing this compound exhibit self-healing properties, a crucial characteristic for long-term corrosion protection. researchgate.netccsenet.org When a coating is mechanically damaged, for example by a scratch, it creates a site where corrosion can begin. ccsenet.org In a self-healing system, the coating automatically responds to this damage by releasing a chemical component that repairs the exposed surface and inhibits corrosion. researchgate.netccsenet.org

The primary mechanism for this self-healing function in chromate-based coatings is the release of the inhibitor from the primer into the defect area upon the ingress of water and other corrodents. psu.edu The chromate ions then passivate the bare metal surface exposed by the damage, effectively "healing" the breach and stopping the corrosion process. psu.eduresearchgate.net This active protection is a significant advantage over simple barrier coatings. psu.edu However, this release creates an inhibitor depletion zone within the primer, and a key design goal for advanced self-healing coatings is the ability to provide repeated healing through the triggered release of the inhibitor. psu.edu

Adhesion Promotion Mechanisms in Primer Systems

This compound is a key component in etch primers, which are designed to promote adhesion between a metal substrate and subsequent paint layers. chemicalbook.comhse.gov.ukchemicalbook.com Good adhesion is fundamental to the performance and durability of a coating system. alfa-chemistry.com Primers work by creating a surface that is more easily wetted by the topcoat and can also interact chemically with both the substrate and the coating. specialchem.com

The adhesion promotion mechanism of primers containing this compound involves several actions:

Surface Passivation and Etching: Wash primers containing this compound can passivate the metal surface by neutralizing metal oxides and hydroxides. They can also lightly etch the surface, creating a microscopic profile that enhances mechanical interlocking with the subsequent coating layer. hse.gov.uk

Chemical Bonding: The chromate and zinc compounds can form chemical bonds with the metal surface. Phosphate (B84403) esters, another class of adhesion promoters, are known to bond chemically to metal surfaces, and similar interactions are expected from metal-containing primers. specialchem.com Silane coupling agents in other primers also function by forming chemical bridges between inorganic substrates and organic resins. alfa-chemistry.com

Improved Wetting: The primer creates a uniform, chemically receptive surface that is more easily wetted by the liquid topcoat, ensuring a continuous and strong bond. specialchem.com

Degradation and Long-Term Stability of this compound in Applied Systems

This compound, a chemical compound utilized primarily as a corrosion inhibitor in coatings, particularly for the aerospace and automotive industries, is subject to various degradation pathways that can affect its performance and appearance over time. The long-term stability of this compound is influenced by environmental factors such as light, humidity, and temperature, which can induce chemical transformations, altering its protective properties and color.

Advanced Analytical Methodologies for Performance Evaluation of Pentazinc Chromate Octahydroxide

Electrochemical Characterization of Corrosion Resistance

Electrochemical methods are powerful for quantifying the corrosion protection offered by coatings. They are non-destructive and can provide real-time data on the performance of the coating system. kta.comnih.gov

Electrochemical Impedance Spectroscopy (EIS) for Coating Integrity

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique used to assess the integrity of protective coatings. vlci.biz By applying a small amplitude alternating voltage over a range of frequencies, the impedance of the coating system is measured. kta.com This allows for the characterization of the barrier properties of the coating and the detection of early signs of degradation long before they are visually apparent. kta.com

The data from EIS measurements are often represented as Nyquist and Bode plots. The impedance modulus at low frequencies (|Z|low-f) is a key parameter; a higher value generally indicates better barrier protection. youtube.com The evolution of coating capacitance (Cc) over time can signify water uptake, a precursor to corrosion. vlci.biz The pore resistance (Rpo) represents the resistance of the electrolyte within the coating's pores. A decrease in Rpo suggests a loss of coating integrity.

Research Findings: Studies on coatings containing zinc and chromate (B82759) inhibitors demonstrate a direct correlation between high impedance values and superior corrosion protection. researchgate.netdtu.dk Initially, an intact coating exhibits very high impedance, acting as a capacitor. As the electrolyte penetrates the coating, new electrochemical interfaces are created, leading to changes in the EIS spectra. youtube.com The appearance of a second time constant in the Nyquist plot often indicates the initiation of corrosion at the metal substrate.

Below is an interactive data table summarizing typical EIS parameters for a coating containing pentazinc chromate octahydroxide at different stages of exposure to a corrosive environment.

Potentiodynamic Polarization for Corrosion Rate Determination

Potentiodynamic polarization is a direct current (DC) electrochemical technique used to determine the corrosion rate of a metallic substrate protected by a coating. The technique involves scanning the potential of the working electrode (the coated metal) and measuring the resulting current. lcms.cz The resulting graph is known as a Tafel plot, which plots the logarithm of the corrosion current density (icorr) against the electrode potential. admiralinstruments.com

Key parameters derived from Tafel plots include the corrosion potential (Ecorr) and the corrosion current density (icorr). corrosionguru.com Ecorr indicates the tendency of the metal to corrode, while icorr is directly proportional to the corrosion rate. admiralinstruments.comcorrosionguru.com A lower icorr value signifies a lower corrosion rate and thus better protection by the coating. The shape of the anodic and cathodic branches of the polarization curve provides information on the inhibition mechanism. For instance, chromate inhibitors are known to act as anodic passivators. corrosionguru.com

Research Findings: For coatings formulated with this compound, potentiodynamic polarization curves typically show a significant reduction in corrosion current density compared to an uncoated substrate. researchgate.net The corrosion potential often shifts to more positive (noble) values, indicating passivation of the metal surface. The analysis helps in quantifying the efficiency of the inhibitor.

The following interactive table presents representative data from potentiodynamic polarization experiments on steel substrates.

| Coating System | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (A/cm²) | Calculated Corrosion Rate (mm/year) |

| Uncoated Steel | -0.650 | 5 x 10⁻⁶ | ~0.058 |

| Steel with Primer (no inhibitor) | -0.600 | 1 x 10⁻⁷ | ~0.001 |

| Steel with this compound Primer | -0.450 | 8 x 10⁻⁹ | ~0.00009 |

Surface Science Techniques for Interfacial Studies

Surface science techniques provide high-resolution chemical and topographical information about the coating and the coating-substrate interface, which is crucial for understanding corrosion protection mechanisms and failure modes.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bruker.com It is often integrated with a Scanning Electron Microscope (SEM). When the sample is bombarded by the SEM's electron beam, atoms emit characteristic X-rays of specific energies corresponding to the elements present. bruker.com EDS allows for the creation of elemental maps, which show the spatial distribution of different elements over the scanned area of the sample's surface or cross-section. myscope.training

In the context of this compound coatings, EDS is invaluable for:

Confirming the uniform distribution of zinc (Zn) and chromium (Cr) particles within the primer. tandfonline.com

Analyzing the elemental composition at the coating-substrate interface.

Identifying the migration and concentration of corrosive species, such as chlorine, in degraded areas.

Characterizing the composition of corrosion products. nih.gov

Research Findings: EDS mapping of cross-sectioned zinc-rich chromate coatings has been used to visualize the distribution of inhibitor pigments. mdpi.commdpi.com After exposure to corrosive environments, EDS analysis can reveal the depletion of chromium at the interface, indicating its dissolution and role in active corrosion inhibition. It can also map the accumulation of oxygen and chlorides, pinpointing the locations of corrosion activity. nih.gov

The table below shows a typical elemental composition analysis by EDS for an intact and a corroded area of a coating.

| Element | Intact Area (Weight %) | Corroded Area (Weight %) |

| Zinc (Zn) | 35 | 25 |

| Chromium (Cr) | 8 | 3 |

| Oxygen (O) | 20 | 40 |

| Iron (Fe) | <1 | 15 |

| Chlorine (Cl) | 0 | 5 |

Atomic Force Microscopy (AFM) for Surface Topography and Localized Processes

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with nanoscale resolution. nih.gov An AFM operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical map. nih.gov

AFM is particularly useful for studying coatings because it can:

Characterize the surface roughness and topography of the coating before and after environmental exposure. mdpi.com

Observe the swelling or blistering of the coating due to water uptake.

Provide in-situ visualization of the initiation and progression of localized corrosion phenomena, such as pitting, at the micro- and nanoscale. witpress.commdpi.comwitpress.com

Measure the thickness and mechanical properties of inhibitor films adsorbed on the surface. acs.org

Research Findings: In-situ AFM studies have successfully visualized the formation of inhibitor films on metal surfaces and the subsequent changes in surface topography during corrosion. ampp.orgresearchgate.net For chromate-containing systems, AFM can monitor the early stages of passive film formation and its breakdown in the presence of aggressive ions. Changes in surface roughness, as quantified by AFM, serve as a direct indicator of coating degradation or the onset of corrosion. nih.gov

The following table presents typical surface roughness data obtained from AFM analysis.

| Coating State | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

| Unexposed Coating | 15 | 20 |

| After 24h Salt Spray | 45 | 60 |

| After 100h Salt Spray | 120 | 150 |

Synchrotron-Based Techniques for Chemical Speciation

Synchrotron radiation sources produce extremely bright and focused X-ray beams, enabling advanced analytical techniques that are not possible with conventional laboratory equipment. For this compound, these techniques are crucial for determining the chemical state (speciation) of chromium, which is fundamental to its corrosion inhibition mechanism.

X-ray Absorption Spectroscopy (XAS) is a primary synchrotron-based technique used for this purpose. XAS is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. By analyzing the Cr K-edge XANES spectra, it is possible to distinguish between hexavalent chromium (Cr(VI)), the active inhibitor form, and trivalent chromium (Cr(III)), the reduced, passive film-forming species. birmingham.ac.ukat-spectrosc.com

EXAFS provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers of its neighbors.

Research Findings: Synchrotron-based XANES studies have been instrumental in confirming the "leaching" mechanism of chromate inhibitors. birmingham.ac.ukelectrochem.org Research on chromate conversion coatings has shown that a significant portion of the chromium exists in the hexavalent state within the coating. birmingham.ac.uk Upon exposure to a corrosive environment, this soluble Cr(VI) can leach out and migrate to defect sites, where it is reduced to insoluble Cr(III) oxides/hydroxides, forming a passive film that stifles the corrosion process. birmingham.ac.ukat-spectrosc.com Synchrotron X-ray microprobes allow for the mapping of chromium speciation across a surface, linking chemical state to specific surface features. acs.org This provides direct evidence of the inhibitor's function at a microscopic level.

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination

X-ray Absorption Near Edge Structure (XANES) is a powerful, non-destructive technique used to probe the electronic structure and, most notably, the oxidation state of a specific element within a material. nih.govnih.gov For this compound, XANES is particularly crucial for determining the valence state of chromium, which can exist in various forms, most commonly the trivalent (Cr(III)) and hexavalent (Cr(VI)) states. The toxicity and chemical reactivity of chromium are highly dependent on its oxidation state, making this determination essential.

The XANES analysis involves tuning a high-intensity X-ray beam to the binding energy of a core-level electron of the target element (in this case, chromium) and measuring the absorption of the X-rays as the energy is scanned across the absorption edge. beilstein-journals.orgmdpi.com The precise energy position and the features of the absorption edge in a XANES spectrum are highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. mdpi.comresearchgate.net

A key diagnostic feature in chromium K-edge XANES spectra is the presence or absence of a distinct pre-edge peak. researchgate.netbohrium.com Tetrahedrally coordinated Cr(VI), as found in the chromate ion (CrO₄²⁻) of this compound, exhibits a sharp, intense pre-edge feature at approximately 5993 eV. researchgate.net In contrast, octahedral Cr(III) compounds lack this strong feature. nih.govresearchgate.net By analyzing the position and intensity of these spectral features, researchers can qualitatively identify and quantitatively determine the proportions of Cr(VI) and Cr(III) in a sample. nih.govresearchgate.net This capability is vital for assessing material degradation, where Cr(VI) might be reduced to Cr(III), or for quality control in manufacturing.

Table 1: Key Diagnostic Features in Chromium K-edge XANES Spectra for Oxidation State Determination

| Feature | Chromium(VI) | Chromium(III) |

| Pre-edge Peak Energy | ~5993 eV | Absent or very weak |

| Pre-edge Peak Intensity | Strong and sharp | Absent or very weak |

| Main Absorption Edge Position | Higher energy (~6008-6010 eV) | Lower energy (~6007 eV) |

| Typical Coordination | Tetrahedral | Octahedral |

Micro X-ray Fluorescence (µ-XRF) for Spatially Resolved Elemental Analysis

Micro X-ray Fluorescence (µ-XRF) is a non-destructive analytical technique used for the elemental mapping of a sample's surface. microxrf.com.auazom.com It provides qualitative and quantitative information on the spatial distribution of elements, which is invaluable for evaluating the performance and integrity of materials containing this compound, such as protective coatings. evidentscientific.com The technique rasters a focused X-ray beam across a sample, exciting atoms that in turn emit characteristic fluorescent X-rays. geoscienceworld.org The energy of the emitted X-rays is unique to each element, allowing for the creation of two-dimensional maps that visualize the distribution and relative abundance of elements like zinc and chromium. microxrf.com.augeoscienceworld.org

In the context of performance evaluation, µ-XRF can be used to:

Assess the homogeneity of the distribution of zinc and chromium within a coating.

Identify areas of elemental depletion or concentration, which may indicate corrosion, leaching, or mechanical failure.

Analyze the interface between a coating and the substrate, revealing details about adhesion and potential elemental migration.

The high spatial resolution, down to the micrometer scale, allows for detailed investigation of microscopic features, defects, or corrosion spots. microxrf.com.au This makes µ-XRF a powerful tool for failure analysis and for understanding the mechanisms of protection afforded by this compound.

Table 2: Capabilities of Micro X-ray Fluorescence (µ-XRF) for Elemental Analysis

| Parameter | Description |

| Analysis Type | Non-destructive, elemental |

| Information Provided | Spatial distribution and relative abundance of elements |

| Detectable Elements | Sodium (Na) to Uranium (U) |

| Spatial Resolution | Typically in the range of 20-50 µm |

| Sample Preparation | Minimal; a flat surface is often sufficient |

| Primary Application | 2D elemental mapping of surfaces |

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Solution-Phase Analysis

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate technique for determining the elemental composition of samples that have been brought into a liquid form. ebatco.com It is an indispensable tool for the precise quantification of zinc and chromium in materials containing this compound. spectroscopyonline.comresearchgate.net

The analysis first requires the complete digestion of the solid sample, typically using a strong acid mixture (e.g., nitric acid) and often aided by microwave heating to ensure all elements are dissolved. pcdn.coresearchgate.net The resulting aqueous solution is then introduced as a fine aerosol into a high-temperature argon plasma (around 10,000 °C). ebatco.com The intense heat excites the atoms of the analytes (zinc and chromium), causing them to emit light at characteristic wavelengths. ebatco.com The spectrometer measures the intensity of this emitted light at specific wavelengths for each element, which is directly proportional to its concentration in the sample. researchgate.net

ICP-OES is widely used for:

Verifying the bulk composition and purity of raw this compound.

Quantifying the rate of leaching of zinc or chromium from a coating into a solution during corrosion or environmental exposure tests.

Measuring trace metal impurities in a sample.

The method is known for its robustness, high throughput, and the ability to measure multiple elements simultaneously with excellent detection limits, often in the parts-per-billion (ppb) range. ebatco.comspectroscopyonline.com

Table 3: Typical Instrumental Conditions for ICP-OES Analysis of Zinc and Chromium

| Parameter | Typical Setting |

| RF Power | 1300 - 1550 W |

| Plasma Argon Gas Flow | 10 - 15 L/min |

| Auxiliary Argon Gas Flow | 0.2 - 1.0 L/min |

| Nebulizer Gas Flow | ~0.5 - 1.0 L/min |

| Pump Rate | 1.5 mL/min |

| Plasma Viewing | Axial or Radial |

| Source: Data compiled from multiple sources. ebatco.comresearchgate.net |

Table 4: Recommended Analytical Wavelengths and Performance Data for Zinc and Chromium by ICP-OES

| Element | Wavelength (nm) | Typical Detection Limit (µg/L) |

| Zinc (Zn) | 206.200 | 7.0 |

| 213.857 | - | |

| Chromium (Cr) | 267.716 | 16.0 |

| Source: Data compiled from multiple sources. spectroscopyonline.comresearchgate.netresearchgate.net |

Computational Chemistry and Theoretical Modeling of Pentazinc Chromate Octahydroxide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of materials. It offers a balance between computational cost and accuracy, making it suitable for complex systems involving transition metals like chromium and zinc. DFT calculations can determine ground-state electronic structures, charge distributions, and the nature of chemical bonding within the pentazinc chromate (B82759) octahydroxide system, providing a fundamental understanding of its reactivity.

A critical aspect of corrosion inhibition is the adsorption of the inhibitor onto the metallic surface it protects. DFT calculations are extensively used to model this interface and quantify the strength of the interaction.

Detailed research findings from DFT studies on related systems show that the adsorption energy (E_ads_) is a key descriptor of inhibition efficiency. This energy represents the stability of the bond formed between the inhibitor and the surface. For instance, calculations can distinguish between physisorption (dominated by van der Waals forces) and chemisorption (involving the formation of chemical bonds). Studies on various inhibitor molecules on transition metal surfaces reveal that different DFT functionals, such as PBE and RPBE, combined with dispersion corrections (like D3), are necessary for accurate predictions. nih.govresearchgate.netvt.edu The mean absolute errors (MAE) in these calculations, when benchmarked against experimental data, can be as low as 2.2 kcal mol⁻¹ for chemisorption and 2.7 kcal mol⁻¹ for physisorption. nih.gov

The interaction mechanism involves the donation and back-donation of electrons between the orbitals of the inhibitor and the d-orbitals of the surface metal atoms. For chromate-based inhibitors, this would involve the oxygen atoms of the chromate group interacting with the metal surface. The geometry of adsorption, such as the distance and orientation of the molecule relative to the surface, is also determined, providing a complete picture of the protective layer at the atomic level. vt.edu

Table 1: Illustrative DFT-Calculated Adsorption Energies for Various Adsorbates on Metal Surfaces This table presents data from analogous systems to demonstrate typical results from DFT calculations, as direct data for pentazinc chromate octahydroxide is not available.

| Adsorbate | Metal Surface | Adsorption Energy (kJ/mol) | Adsorption Type |

| Carbon Monoxide (CO) | MnO(100) | -35.6 ± 2.1 | Chemisorption |

| Ammonia (NH₃) | MnO(100) | -58.7 ± 1.0 | Chemisorption |

| Methanol (CH₃OH) | Ni(111) | -46.0 | Chemisorption |

| Carbon Monoxide (CO) | Pt(111) | -135.0 | Chemisorption |

Source: Adapted from various DFT studies. nih.govresearchgate.netvt.edu

The function of chromate inhibitors is linked to the reduction of hexavalent chromium (Cr(VI)) to the less soluble and more stable trivalent state (Cr(III)), which contributes to the formation of a passive protective film. DFT calculations can model the energetics of this complex redox process.

The reduction of Cr(VI) is believed to proceed through intermediate, unstable oxidation states such as Cr(V) and Cr(IV). ethz.chrsc.org The intracellular reduction of Cr(VI) can generate reactive intermediates that are strong oxidants. nih.gov DFT can be employed to map out the potential energy surface of the reduction pathway. This involves calculating the total energies of reactants, intermediates, transition states, and products.

Molecular Dynamics Simulations for Dynamic Behavior and Diffusion

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal dynamic processes like diffusion and structural rearrangements over time.

For this compound in an aqueous environment, MD simulations can model the diffusion of inhibitive species (chromate ions) and corrosive agents (like chloride ions) through the solvent and within the protective layer. The diffusion coefficient (D) is a key parameter obtained from these simulations, often calculated from the mean squared displacement of particles over time using the Einstein relation. uinsgd.ac.id Studies on ion diffusion in various environments show that factors like ion size, charge, and interaction with solvent molecules significantly influence mobility. uinsgd.ac.idresearchgate.net For instance, simulations can reveal whether ions move through a liquid via a vehicular mechanism (escorted by solvent molecules) or through structural diffusion (hopping between sites in a structured network). researchgate.netbarc.gov.in

These simulations are crucial for understanding how the inhibitor is transported to the metal surface and how the protective layer formed by this compound acts as a physical barrier to corrosive species.

Table 2: Illustrative Ion Diffusion Coefficients in Aqueous Systems from MD Simulations This table presents data from analogous systems to demonstrate typical results from MD simulations.

| Ion | System | Diffusion Coefficient (D) (x 10⁻⁶ cm²/s) |

| La³⁺ | Water-n-hexane | 4.21 |

| Sm³⁺ | Water-n-hexane | 3.96 |

| Eu³⁺ | Water-n-hexane | 4.57 |

| Hydroxide (B78521) (OH⁻) | Anhydrous pDMAMS⁺ | ~0.002 |

Source: Adapted from various MD simulation studies. uinsgd.ac.idresearchgate.net

Ab Initio and Semi-Empirical Methods in Structure-Property Relationships

Beyond DFT, a hierarchy of computational methods exists for exploring structure-property relationships. Ab initio methods, which are based on first principles without empirical parameters, offer very high accuracy but are computationally expensive, limiting them to smaller molecular fragments of the this compound system. researchgate.net These methods are valuable for benchmarking other computational techniques and for detailed investigations of specific electronic properties, such as excited states, which are important for understanding photochemical degradation. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental or high-level ab initio data to simplify calculations. wikipedia.org Methods like PM3, PM6, and AM1 are much faster than DFT, allowing for the simulation of very large systems or for high-throughput screening of many different molecular configurations. wikipedia.org While less accurate in an absolute sense, they are powerful tools for identifying trends and establishing qualitative relationships between the chemical structure of an inhibitor and its performance. For a complex material like this compound, semi-empirical methods could be used to model larger-scale structures of the precipitated film or to screen for modifications that might enhance its protective properties.

Predictive Modeling of Corrosion Inhibition Performance

Building on the data generated from quantum chemical calculations, predictive models based on machine learning (ML) and Quantitative Structure-Property Relationships (QSPR) are being developed to forecast the performance of corrosion inhibitors. scispace.com This data-driven approach aims to accelerate the discovery of new and improved inhibitors. tudelft.nl

The process involves creating a dataset of known inhibitors and their experimentally measured inhibition efficiencies. For each inhibitor, a set of molecular descriptors is calculated using methods like DFT. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), structural features, and quantum chemical parameters. scispace.comresearchgate.net This set of descriptors serves as the input for an ML model—such as an artificial neural network (ANN), support vector machine (SVM), or random forest (RF)—which is trained to correlate the descriptors with the inhibition efficiency. tudelft.nlresearchgate.net

Once trained, these models can predict the performance of new, untested compounds, including variations of the this compound structure. This allows for the rapid virtual screening of many candidate inhibitors, prioritizing the most promising ones for experimental synthesis and testing. scispace.com

Table 3: Comparison of Machine Learning Models for Predicting Corrosion Inhibition Efficiency This table presents data from a comparative study on pyrimidine (B1678525) compounds to illustrate the application of predictive modeling.

| Machine Learning Model | Performance Metric | Value |

| Gamma Regressor (Linear) | Root Mean Square Error (RMSE) | 5.82 |

| Bagging Regressor (Non-Linear) | Root Mean Square Error (RMSE) | 5.38 |

| Gamma Regressor (Linear) | Mean Square Error (MSE) | 33.91 |

| Bagging Regressor (Non-Linear) | Mean Square Error (MSE) | 28.93 |

Source: Adapted from Wise Herowati, et al. (2024). scispace.com

Development of Alternatives and Substitution Strategies for Chromium Vi Based Compounds in Corrosion Protection

Rational Design of Eco-Friendly Corrosion Inhibitors

The foundation for replacing hexavalent chromium lies in the intelligent design of new, environmentally benign corrosion inhibitors. This involves exploring a wide range of chemical families and combining them to achieve optimal performance.

A variety of inorganic and organic compounds are being investigated as potential replacements for chromates. dau.edu While no single compound has emerged as a universal, one-to-one substitute, several have shown significant promise in specific applications. dau.edu

Inorganic Alternatives: A range of inorganic salts have been studied for their corrosion inhibition properties. These include:

Rare Earth Metals: Cerium and lanthanide salts have demonstrated effective corrosion inhibition on aluminum alloys. dau.edudtic.mil Their mechanism involves the precipitation of oxides/hydroxides that block cathodic sites on the metal surface. mdpi.com

Molybdates, Vanadates, and Tungstates: These compounds can offer good corrosion protection, with some metavanadate salts showing performance nearly comparable to chromates for cathodic inhibition. dau.eduresearchgate.net

Phosphates and Borates: Zinc phosphate (B84403) has been a common alternative, though it is now also facing regulatory pressure in some regions. ampp.org These compounds work by forming a passivating layer on the metal surface.

Zirconates and Titanates: These are often used as conversion coatings and adhesion promoters on aluminum, though their corrosion resistance alone may not match that of chromates without a topcoat. dtic.mil

Trivalent Chromium: Compounds based on the less toxic Cr(III) are a significant area of research. dtic.mil While generally safer, their corrosion protection can be less robust than Cr(VI) systems in certain conditions, such as salt spray tests. dtic.milresearchgate.net

Organic Alternatives: The vast world of organic chemistry offers numerous potential corrosion inhibitors. However, their use in coatings presents several challenges. To be effective, an organic inhibitor must have limited solubility in organic solvents but some solubility in water, a suitable specific gravity, and must not interfere with the coating's curing process or its mechanical properties. dau.edu Functional groups in many organic inhibitors can react with the coating resin, immobilizing them. dau.edu To overcome this, new delivery systems like microcapsules or encapsulation in nanocontainers are being developed to protect the inhibitor during curing and allow for a controlled release when corrosion initiates. dau.edumdpi.com Organic compounds like thiols have shown high efficiency in inhibiting the oxygen reduction reaction on copper, a key driver of corrosion in some aluminum alloys. dau.edu

Combining different types of inhibitors in hybrid systems is a key strategy to achieve performance that rivals or even exceeds that of chromates. These systems leverage synergistic effects, where the combined protective action is greater than the sum of the individual components. hereon.de

Inorganic/Organic Hybrids: One successful approach is the Self-assembled Nanophase Particle (SNAP) process, which combines organo-functional silanes (sol-gel) with conventional coating formation processes. mdpi.com This creates a nanostructured hybrid layer with excellent long-term corrosion protection for aluminum alloys. mdpi.com

Mixed Inhibitor Systems: Research has shown that binary mixtures of inhibitors can provide enhanced protection. hereon.de For example, combinations of cerium with organic inhibitors like salicylaldoxime (B1680748) (SAL) or 8-hydroxyquinoline (B1678124) (8HQ) loaded into calcium carbonate microparticles have demonstrated significant synergistic effects in epoxy coatings. hereon.de

Duplex Systems: A common strategy involves applying a zinc-based coating (like hot-dip galvanizing) followed by a paint or powder topcoat. hzlindia.com The topcoat provides a barrier, slowing the consumption of the underlying sacrificial zinc layer. This synergistic interaction can extend the service life of the protection system by 1.5 to 2.3 times the sum of the individual lifetimes of each layer. hzlindia.com

Performance Benchmarking of Alternative Coating Formulations

To qualify as viable replacements, alternative coatings must undergo rigorous testing to prove their durability and protective capabilities under realistic service conditions.

Accelerated aging tests are crucial for rapidly evaluating the performance of new coating formulations. paint.org These laboratory tests simulate harsh environmental conditions to predict long-term behavior.

Common standardized tests include:

Neutral Salt Spray (NSS): ASTM B117 is a widely used test involving continuous exposure to a salt fog. paint.orgappluslaboratories.com However, it has been criticized for poor correlation with real-world outdoor corrosion, especially for non-chromate primers. serdp-estcp.mil

Cyclic Corrosion Tests (CCT): These tests are considered more realistic as they involve cycles of different conditions, such as salt fog, drying, and humidity. ntt-review.jp Examples include SAE J2334 and GMW14872, which are common in the automotive industry. paint.org The development of new CCTs that better control humidity and replicate the wet/dry cycles of outdoor environments has shown improved correlation with actual atmospheric corrosion. serdp-estcp.milntt-review.jp